molecular formula C11H12O2 B598775 3-(2-Methoxyphenyl)-2-methylprop-2-enal CAS No. 120958-26-1

3-(2-Methoxyphenyl)-2-methylprop-2-enal

Cat. No. B598775
CAS RN: 120958-26-1
M. Wt: 176.215
InChI Key: KCZUFWJXDSRHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Methoxyphenyl)propionic acid” is a related compound . It has a molecular formula of C10H12O3 and a molecular weight of 180.203 .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)propionic acid” is available in the NIST Chemistry WebBook . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methoxyphenyl)propionic acid” are available from various sources . For example, it has a melting point of 85°C to 88°C .

Scientific Research Applications

  • Hydrocarbonylation Reactions : Simpson et al. (1996) discuss the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium complexes. This process produces butane-1,4-diol and 2-methylpropan-1-ol, highlighting a potential application in synthesizing related compounds, although 3-(2-Methoxyphenyl)-2-methylprop-2-enal itself is not an intermediate in this process (Simpson et al., 1996).

  • Palladium and Platinum Complexes Reactions : Morita et al. (2003) explore reactions of palladium and platinum complexes bearing α, β-unsaturated carbonyl compounds with carbon electrophiles. This study demonstrates the reactivity of similar compounds under the influence of palladium and platinum, suggesting possible pathways for manipulating 3-(2-Methoxyphenyl)-2-methylprop-2-enal in complex syntheses (Morita et al., 2003).

  • Ozonolysis of Enol Ethers : Schank et al. (2004) investigate the ozonolysis of enol ethers, which includes the study of compounds structurally related to 3-(2-Methoxyphenyl)-2-methylprop-2-enal. Their research provides insights into the reactivity of such compounds under ozonation conditions, which could be applicable to the compound (Schank et al., 2004).

  • Microwave-Initiated Hydroamination : Keiko et al. (2011) describe microwave-initiated hydroamination reactions involving 2-ethoxyprop-2-enal, a compound similar to 3-(2-Methoxyphenyl)-2-methylprop-2-enal. This study provides insights into the potential for similar reactions involving the compound of interest (Keiko et al., 2011).

  • Asymmetric Hydrogenation : Maienza et al. (1999) investigate the rhodium-catalyzed asymmetric hydrogenation of olefins using ferrocenyl diphosphines, which includes derivatives of methoxyphenyl compounds. Their findings could be extrapolated to understand the behavior of 3-(2-Methoxyphenyl)-2-methylprop-2-enal in asymmetric hydrogenation contexts (Maienza et al., 1999).

Future Directions

There are ongoing studies and research on related compounds, which may provide insights into potential future directions .

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZUFWJXDSRHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.